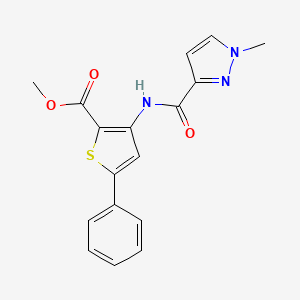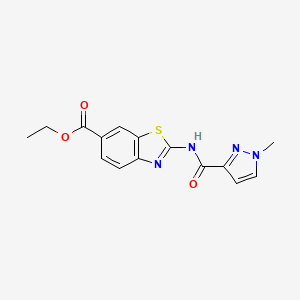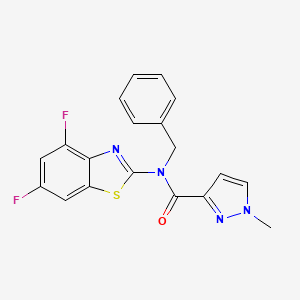![molecular formula C18H14FN5OS B6530440 N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide CAS No. 1020489-95-5](/img/structure/B6530440.png)
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide” is a chemical compound . It has been synthesized and evaluated for its potential biological activities .
Synthesis Analysis
The synthesis of this compound involves the coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . The yield of the synthesis process was reported to be 62% .
Molecular Structure Analysis
The molecular structure of this compound was confirmed by 1H-NMR and 13C-NMR . The 1H-NMR (DMSO-d6) δ: 8.57 (s, 1H, imidazole H), 7.83 (d, J = 8.4 Hz, 2H, Ar-H), 7.46 (s, 1H, thiazole H), 7.09 (d, J = 8.4 Hz, 2H, Ar-H), 4.10 (s, 2H, CH2), 3.82 (s, 3H, CH3); 13C-NMR (DMSO-d6) δ: 169.2, 159.7, 147.0, 139.7, 127.5, 126.6, 121.3, 114.6, 114.0, 108.7, 55.3, 32.2 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the coupling of 2-aminobenzothiazole with carboxylic acids . Further details about the chemical reactions involved in the synthesis of this compound are not available in the retrieved papers.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 231-233 °C . Further details about the physical and chemical properties of this compound are not available in the retrieved papers.
Wissenschaftliche Forschungsanwendungen
Anti-Tubercular Compounds
Benzothiazole derivatives, such as the compound , have been found to have potential as anti-tubercular compounds . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs . The synthetic developments of these compounds have been achieved through various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Antibacterial Agents
Benzothiazole derivatives have shown potential as antibacterial agents . They have been found to inhibit various enzymes, including dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .
Ligands for Metal Extraction
Some benzothiazole derivatives have been reported as potential ligands for metal extraction .
Optical Materials
Benzothiazole derivatives have also been explored for their potential as optical materials .
Fibroblast Growth Factor Antagonists
Certain benzothiazole derivatives have been found to act as fibroblast growth factor antagonists .
Autotaxin Inhibitors
These compounds have also been reported as potential autotaxin inhibitors .
Inhibitors of Wnt Antagonist DKK
Benzothiazole derivatives have been reported as potential inhibitors of Wnt antagonist DKK .
Cytosolic Phospholipase A2α Inhibitors
Lastly, these compounds have been found to potentially inhibit cytosolic phospholipase A2α .
Wirkmechanismus
Mode of Action
It is known that the compound belongs to the benzothiazole class of molecules, which have been found to exhibit anti-tubercular activity . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Benzothiazole derivatives have been reported to show inhibitory activity against M. tuberculosis , suggesting that they may affect the biochemical pathways of this bacterium
Result of Action
As a benzothiazole derivative, it is expected to have anti-tubercular activity , but the specific molecular and cellular effects need to be investigated further.
Eigenschaften
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5OS/c1-23-8-6-15(22-23)17(25)24(11-12-3-2-7-20-10-12)18-21-14-5-4-13(19)9-16(14)26-18/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZCNIBSZJXJQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluorobenzo[d]thiazol-2-yl)-1-methyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530368.png)


![4-methoxy-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530394.png)
![N-{10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),5,8-tetraen-5-yl}-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530395.png)
![4,7-dimethoxy-2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530397.png)
![2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-6-(methylsulfanyl)-1,3-benzothiazole](/img/structure/B6530411.png)
![2-[4-(1-methyl-1H-pyrazole-3-carbonyl)piperazin-1-yl]-4-(propan-2-yl)-1,3-benzothiazole](/img/structure/B6530423.png)
![N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6530426.png)

![1-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6530452.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6530460.png)
![N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6530465.png)